![molecular formula C10H19NO2 B13305840 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13305840.png)
2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol
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Overview
Description
2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is a cyclohexanol derivative featuring a hydroxymethyl substituent attached to an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 3-position. This compound combines the rigidity of the cyclohexanol scaffold with the unique stereoelectronic properties of azetidine, which may influence its pharmacological and physicochemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol typically involves the reaction of azetidine derivatives with cyclohexanol derivatives under specific conditions. One common method involves the nucleophilic substitution of an azetidine derivative with a cyclohexanol derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more saturated amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the azetidine ring can produce cyclohexylamine derivatives .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol serves as a building block for creating complex organic molecules.
- Biological Research It is utilized as a probe in biochemical assays. Research suggests its potential biological activities, especially in antimicrobial and anticancer studies. The azetidine component can interact with receptors or enzymes, modulating biological pathways relevant to disease processes. Studies on its interactions with biological targets have shown it can modulate specific receptors like the CCR6 receptor, suggesting therapeutic applications in inflammatory diseases and cancer treatment.
Data Table: Structural Analogs and Their Properties
Compound Name | Structural Features | Unique Properties |
---|---|---|
Azetidin-3-ol | Simple azetidine derivative | Lacks cyclohexanol moiety |
Cyclohexanol | Basic cyclohexanol derivative | No azetidine ring; simpler structure |
3-(Azetidin-3-yloxy)propane-1-ol | Propane linkage instead of cyclohexane | Different alkyl chain length affecting reactivity |
The uniqueness of this compound stems from its combination of cyclohexanol and azetidine structures, providing distinct chemical reactivity and biological activity profiles not found in simpler analogs. This makes it valuable in research applications requiring specific interactions.
Insights and Further Research
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing functional groups, potentially modulating the activity of target proteins. The cyclohexanol moiety may also contribute to the compound’s overall biological activity by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tramadol and Derivatives
Tramadol ((1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol) is a centrally acting analgesic with a cyclohexanol core. Key differences from the target compound include:
- Substituents: Tramadol has a 3-methoxyphenyl group at C1 and a dimethylaminomethyl group at C2, whereas the target compound substitutes the phenyl group with an azetidin-3-yloxymethyl moiety.
- Pharmacological Impact: Tramadol’s dual mechanism (μ-opioid receptor agonism and serotonin/norepinephrine reuptake inhibition) is attributed to its aromatic and amine substituents. The azetidine group in the target compound may alter receptor binding due to reduced aromaticity and increased ring strain .
Property | Tramadol | 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol |
---|---|---|
Molecular Formula | C₁₆H₂₅NO₂ | C₁₀H₁₉NO₂ (estimated) |
Molecular Weight | 263.375 g/mol | ~197.27 g/mol |
Key Substituents | 3-Methoxyphenyl, dimethylaminomethyl | Azetidin-3-yloxymethyl |
Pharmacological Activity | Analgesic (opioid/SNRI) | Not well-characterized (theoretical CNS effects) |
N-Desmethyltramadol
N-Desmethyltramadol ((1R,2R)-1-(3-methoxyphenyl)-2-[(methylamino)methyl]cyclohexan-1-ol) is an active metabolite of Tramadol. It retains the 3-methoxyphenyl group but replaces the dimethylamino group with a methylamino substituent. Compared to the target compound:
rac-(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol
This compound () shares the azetidine-cyclohexanol backbone but lacks the hydroxymethyl bridge present in the target molecule. Key differences include:
Cyclohexanemethanol Derivatives
Cyclohexanemethanol (C₇H₁₄O) and its analogs () lack nitrogen-containing heterocycles.
Piperidine- and Isoindole-Modified Cyclohexanols
Compounds such as 1-[(piperidin-2-yl)methyl]cyclohexan-1-ol () and 4-[2-(butylamino)-5-(substituted phenyl)pyrrolo-pyrimidin-7-yl]cyclohexan-1-ol () feature larger nitrogen-containing rings.
- Ring Size Effects : Azetidine’s smaller ring (4-membered vs. piperidine’s 6-membered) introduces higher ring strain, which may affect conformational flexibility and binding kinetics .
Biological Activity
Introduction
The compound 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring and a cyclohexanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity, mechanisms of action, and relevant case studies related to this compound.
Structural Overview
The molecular structure of This compound can be represented as follows:
- Molecular Formula : C11H17N1O2
- Molecular Weight : 185.26 g/mol
The compound features:
- A hydroxyl group (-OH) attached to a cyclohexane ring.
- An azetidine derivative linked through a methylene bridge.
This structural composition is significant for its biological activity, influencing interactions with various biological targets.
Antimicrobial Properties
Research indicates that This compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Candida albicans . The mechanism behind this antimicrobial effect may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may modulate specific signaling pathways involved in cancer progression. For instance, interactions with the CCR6 receptor have been proposed, which could lead to therapeutic effects in inflammatory diseases and cancer treatment . Further exploration of its cytotoxic effects on cancer cell lines is warranted to establish its potential as an anticancer agent.
The biological activity of This compound is believed to stem from:
- Interaction with Enzymes and Receptors : The azetidine ring may engage with various enzymes or receptors, modulating their activity .
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing interactions with biological macromolecules .
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of several compounds similar to This compound against Bacillus anthracis, Staphylococcus aureus, and Candida albicans. Results indicated that certain derivatives exhibited potent activity, establishing a structure-activity relationship (SAR) that could guide future drug development .
Case Study 2: Anticancer Mechanisms
In another investigation focusing on the compound's anticancer potential, researchers evaluated its effects on various cancer cell lines. The findings suggested that the compound could inhibit cell proliferation through modulation of cell cycle regulators and apoptosis pathways. These results provide a foundation for further exploration into its therapeutic applications in oncology .
Comparative Analysis with Related Compounds
To better understand the unique properties of This compound , a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Azetidin-3-ol | Simple azetidine derivative | Lacks cyclohexanol moiety |
Cyclohexanol | Basic cyclohexanol derivative | No azetidine ring; simpler structure |
3-(Azetidin-3-yloxy)propane-1-ol | Propane linkage instead of cyclohexane | Different alkyl chain length affecting reactivity |
The unique combination of the cyclohexanol and azetidine structures in This compound contributes to distinct chemical reactivity and biological activity profiles that are advantageous in research applications.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol, and how do they influence its chemical reactivity?
The compound contains a cyclohexanol ring substituted with an azetidine (3-membered nitrogen heterocycle) via an ether linkage. The hydroxyl group on the cyclohexanol enables hydrogen bonding, while the azetidine’s strained ring enhances nucleophilic reactivity. This dual functionality allows participation in both acid/base-catalyzed reactions and ring-opening processes, critical for synthesizing derivatives .
Q. What synthetic methodologies are reported for analogous amino alcohol derivatives, and how can they guide the synthesis of this compound?
Multi-step synthesis routes for similar compounds (e.g., cyclohexanol-azetidine hybrids) often involve:
- Step 1 : Functionalization of cyclohexanone via reductive amination or nucleophilic substitution to introduce azetidine precursors.
- Step 2 : Hydroxyl group protection/deprotection strategies to prevent side reactions.
- Step 3 : Final purification using techniques like column chromatography or recrystallization . Example: Azetidine rings can be introduced via Mitsunobu reactions or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Q. How can HPLC methods be optimized for purity assessment of this compound?
Reverse-phase HPLC with columns like Newcrom R1 (C18 stationary phase) is effective. Key parameters:
- Mobile phase : Acetonitrile/water gradients (e.g., 60:40 to 90:10) with 0.1% trifluoroacetic acid to enhance peak resolution.
- Detection : UV at 210–220 nm for alcohol and amine moieties.
- Validation : Include retention time reproducibility and spike-recovery tests for byproduct identification .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between this compound and structurally related compounds?
Discrepancies in activity (e.g., receptor binding vs. enzyme inhibition) may arise from stereochemical or substituent effects. Methodological approaches:
- Docking studies : Compare binding poses of enantiomers using software like AutoDock Vina to identify stereospecific interactions.
- SAR analysis : Systematically modify substituents (e.g., azetidine vs. pyrrolidine) and measure activity changes via radioligand assays .
- Meta-analysis : Aggregate data from analogs (e.g., pyrazole-cyclohexanol hybrids) to identify conserved pharmacophores .
Q. How can enantiomeric purity be achieved for this compound, given its stereogenic centers?
- Chiral resolution : Use preparative chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine ring formation.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively esterify the alcohol group in one enantiomer .
Q. What experimental designs elucidate the mechanism of action for this compound in modulating enzyme/receptor activity?
- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) to receptors like GPCRs.
- Mutagenesis studies : Replace key residues (e.g., Ser/Thr in catalytic sites) to identify interaction hotspots .
Q. How can computational methods predict the metabolic stability of this compound?
- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites.
- MD simulations : Model interactions with cytochrome P450 enzymes to identify vulnerable bonds (e.g., azetidine ring oxidation).
- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS for experimental validation .
Q. Methodological Challenges and Solutions
Q. What analytical techniques validate the stability of this compound under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
- Stability-indicating assays : Use UPLC-PDA to track degradation products and assign structures via HRMS and NMR .
Q. How do steric effects from the azetidine ring influence the compound’s conformational flexibility and biological activity?
- Conformational analysis : Perform DFT calculations (e.g., Gaussian 16) to map energy minima for the cyclohexanol-azetidine linkage.
- NMR NOE studies : Detect spatial proximity between azetidine protons and the cyclohexanol ring to identify dominant conformers .
Q. What strategies mitigate synthetic byproducts during large-scale preparation of this compound?
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-10-4-2-1-3-8(10)7-13-9-5-11-6-9/h8-12H,1-7H2 |
InChI Key |
CBKDWDGZWNXSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)COC2CNC2)O |
Origin of Product |
United States |
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